N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide
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Overview
Description
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is an organic compound with a complex structure that includes a pyrimidine ring substituted with dimethylamino and methyl groups, and an isobutyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide typically involves multi-step organic reactions
Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.
Dimethylamino Substitution:
Isobutyramide Addition: The final step involves the formation of the isobutyramide moiety, which can be accomplished by reacting the intermediate with isobutyryl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the amide group to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in the study of enzyme interactions and receptor binding.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the isobutyramide moiety can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(dimethylamino)pyrimidin-4-yl)methylacetamide
- N-(2-(dimethylamino)-6-methylpyrimidin-4-yl)methylpropionamide
Uniqueness
N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)isobutyramide is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of both the dimethylamino and isobutyramide groups allows for versatile interactions in various chemical environments, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c1-8(2)11(17)13-7-10-6-9(3)14-12(15-10)16(4)5/h6,8H,7H2,1-5H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNKIOXHKDMZJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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